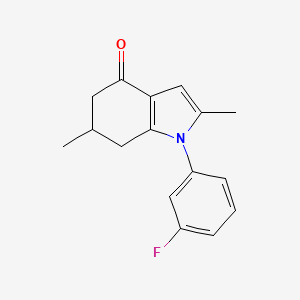

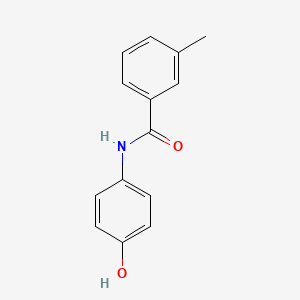

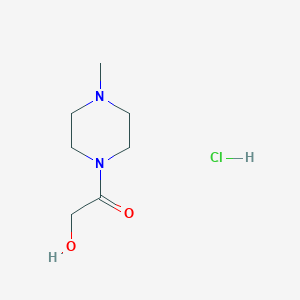

1-(3-Fluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, also known as Ro-31-8220, is a synthetic compound that belongs to the indolocarbazole family. It is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds structurally related to 1-(3-Fluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, such as certain neurokinin-1 receptor antagonists, have been demonstrated to be effective in pre-clinical tests relevant to emesis and depression, highlighting their potential in treating these conditions. The development of water-soluble, orally active neurokinin-1 receptor antagonists suitable for both intravenous and oral administration underscores the importance of structural modification in enhancing drug solubility and efficacy (Harrison et al., 2001).

Chromatographic Enantioseparation

Research on chiral discrimination relevant to liquid chromatographic enantioseparation by cellulose derivatives has been conducted, focusing on the separation of chiral compounds. This study exemplifies the application of structural analogs in resolving chiral mixtures, contributing to the field of analytical chemistry and the purification of enantiomerically pure substances (Yashima et al., 1996).

Molecular Logic Devices

The study of 1,3,5-triarylpyrazolines as pH-driven off-on-off molecular logic devices illustrates the use of compounds with similar structures in developing advanced materials for sensing and information processing. These findings have implications for the design of molecular devices based on internal charge transfer and photoinduced electron transfer mechanisms (ZammitRamon et al., 2015).

Fluorination Agents

The discovery of phenylsulfur trifluorides with high thermal stability and resistance to aqueous hydrolysis demonstrates the role of fluorinated compounds in chemical synthesis, particularly in the fluorination of various functional groups. This research highlights the importance of structural analogs in developing novel reagents for synthetic chemistry (Umemoto et al., 2010).

properties

IUPAC Name |

1-(3-fluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-10-6-15-14(16(19)7-10)8-11(2)18(15)13-5-3-4-12(17)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYJRQPBXSWQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC=C3)F)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)